

2-Bromo-N-(2-chlorophenyl)acetamide: Technical Profile & Application Guide

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Compound of Interest

Compound Name:	2-Bromo-n-(2-chlorophenyl)acetamide
CAS No.:	5439-11-2
Cat. No.:	B1361512

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Executive Summary

2-Bromo-N-(2-chlorophenyl)acetamide (CAS: 5439-11-2) is a specialized

-haloacetamide scaffold widely utilized in medicinal chemistry and proteomic research.^{[1][2]} Characterized by a highly electrophilic carbon center adjacent to the amide carbonyl, this compound serves as a critical "warhead" for covalent modification of nucleophilic residues (e.g., cysteine thiols) and as a versatile intermediate in the synthesis of nitrogen-containing heterocycles.

This guide provides a rigorous technical analysis of its physicochemical properties, synthetic protocols, reaction mechanisms, and safety standards, designed for application scientists and drug discovery researchers.

Physicochemical Profile

The following data aggregates experimentally validated properties from safety data sheets (SDS) and crystallographic studies.

Property	Specification
IUPAC Name	2-Bromo-N-(2-chlorophenyl)acetamide
CAS Number	5439-11-2
Molecular Formula	
Molecular Weight	248.50 g/mol
Appearance	White to off-white crystalline solid
Melting Point	84 – 91 °C [1][2]
Solubility	Insoluble in water; Soluble in DCM, EtOAc, DMSO, Methanol
Reactivity Class	Alkylating Agent (-haloacetamide)
Storage	Inert atmosphere, 2-8°C (Hydrolysis sensitive)

Synthetic Protocol: Acylation of 2-Chloroaniline

The most robust method for synthesizing **2-Bromo-N-(2-chlorophenyl)acetamide** involves the nucleophilic acyl substitution of 2-chloroaniline with bromoacetyl bromide. This reaction requires careful pH control to scavenge the HBr byproduct without hydrolyzing the labile C-Br bond.

Reagents & Materials

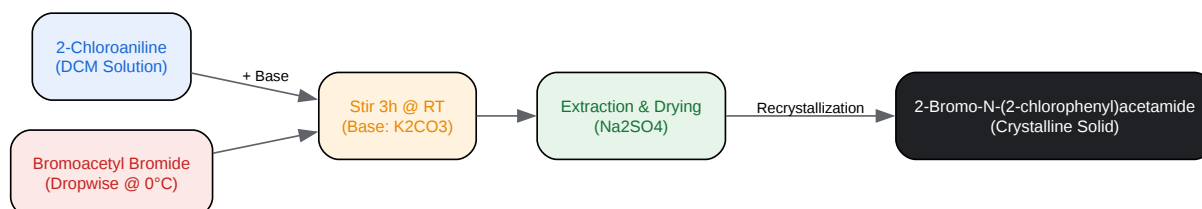
- Substrate: 2-Chloroaniline (1.0 eq)
- Acylating Agent: Bromoacetyl bromide (1.1 eq)
- Base: Potassium Carbonate (
) or Triethylamine (
) (1.2 eq)

- Solvent: Dichloromethane (DCM) (anhydrous)

Step-by-Step Methodology

- Preparation: Dissolve 2-chloroaniline (10 mmol) in anhydrous DCM (20 mL) in a round-bottom flask equipped with a magnetic stir bar.
- Base Addition: Add saturated aqueous (10 mL) or dropwise. Cool the mixture to 0°C in an ice bath to suppress side reactions.
- Acylation: Add bromoacetyl bromide (11 mmol) dropwise via a syringe pump or addition funnel over 15 minutes. Note: Exothermic reaction.
- Reaction: Allow the mixture to warm to room temperature and stir for 3 hours. Monitor via TLC (Hexane:EtOAc 3:1).
- Workup: Wash the organic layer with water (mL) followed by brine (mL). Dry over anhydrous .
- Purification: Remove solvent under reduced pressure. Recrystallize the crude solid from ethanol to yield pure needle-like crystals.

Workflow Visualization



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Figure 1: Synthetic workflow for the acylation of 2-chloroaniline.

Reactivity & Mechanistic Insights[4]

The chemical utility of **2-Bromo-N-(2-chlorophenyl)acetamide** stems from the interplay between the electrophilic

-carbon and the steric/electronic influence of the ortho-chloro substituent.

Electrophilic Substitution ()

The primary mode of reactivity is the bimolecular nucleophilic substitution (

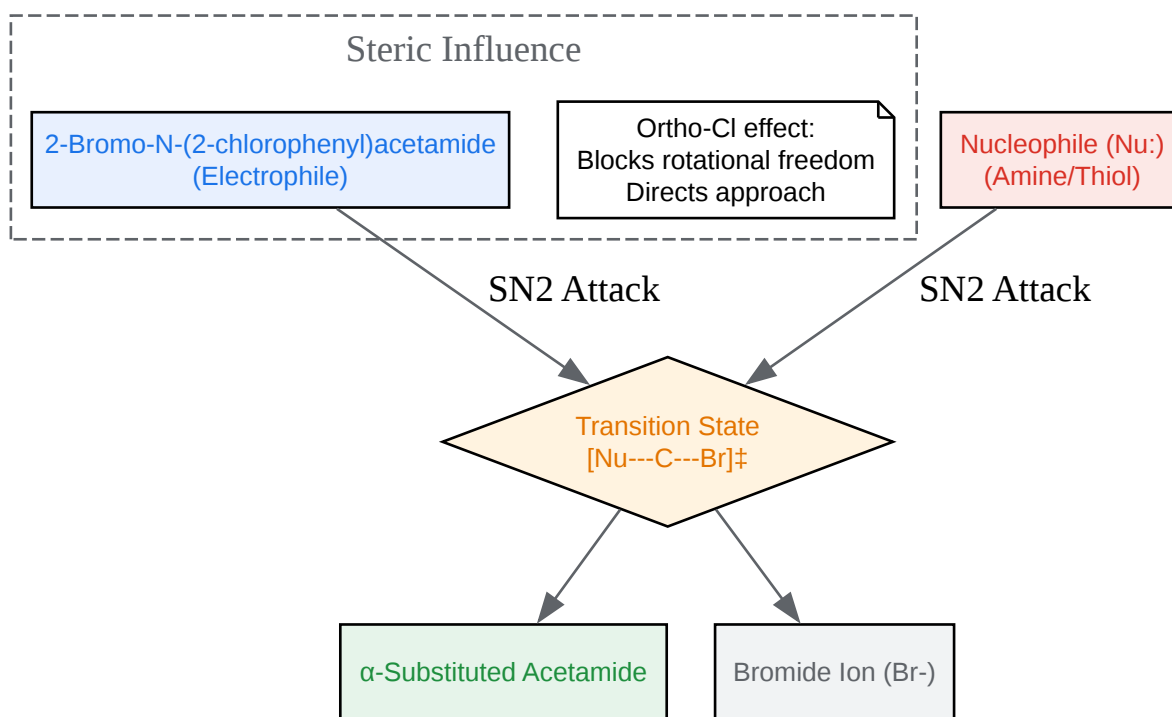
) of the bromide leaving group. The adjacent carbonyl group enhances the electrophilicity of the -carbon via inductive electron withdrawal.

- Nucleophiles: Primary/secondary amines, thiols, and azides.
- Application: Synthesis of glycinamide derivatives (e.g., antibacterial agents) [3].

Structural Conformation

Crystallographic studies indicate that the N-H bond prefers a syn conformation relative to the ortho-chloro substituent. This is stabilized by a weak intramolecular hydrogen bond or electrostatic interaction between the amide proton and the chlorine atom, locking the conformation and influencing the trajectory of incoming nucleophiles.

Mechanistic Pathway Diagram



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Figure 2:

reaction mechanism showing the displacement of bromide by a generic nucleophile.

Applications in Drug Development[5]

Antibacterial Scaffolds

Research has demonstrated that displacing the bromine atom with various amines (e.g., butylamine, piperidine) yields 2-amino-N-(2-chlorophenyl)acetamide derivatives. These compounds have shown moderate to high antibacterial activity against strains like *Acinetobacter baumannii* and *Staphylococcus aureus* [3]. The lipophilicity introduced by the 2-chlorophenyl ring is crucial for cell membrane penetration.

Proteomics (Cysteine Mapping)

Similar to iodoacetamide, this compound can function as an alkylating agent for cysteine residues in proteins. The bulky ortho-chlorophenyl group provides a different steric profile compared to standard alkylating agents, potentially offering selectivity for solvent-accessible thiols over buried residues in complex proteomic mixtures.

Safety & Handling (Critical)

Hazard Classification (GHS):

- H302: Harmful if swallowed.[3]
- H315: Causes skin irritation.[3][4][5]
- H319: Causes serious eye irritation.[4][5]
- H335: May cause respiratory irritation.

Self-Validating Safety Protocol:

- Quenching: Always have a solution of 10% sodium thiosulfate available to neutralize spills (reacts rapidly with the alkyl bromide).
- PPE: Double nitrile gloves are mandatory. The compound is a potent alkylator and can penetrate single layers over time.
- Ventilation: All operations involving the powder or solutions must occur inside a certified chemical fume hood to prevent inhalation of dust or vapors.

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